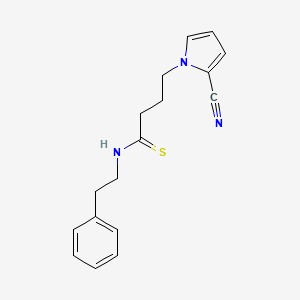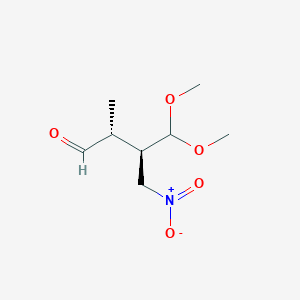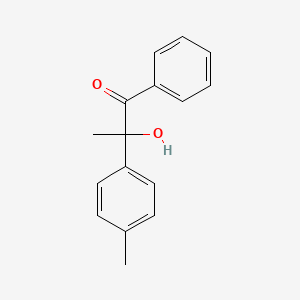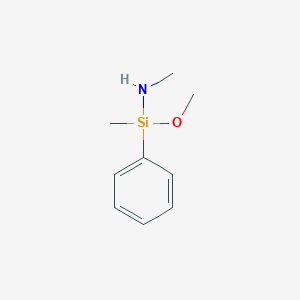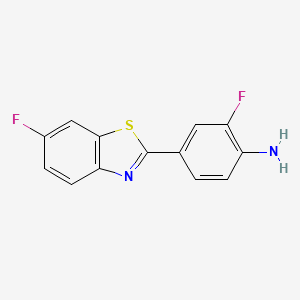![molecular formula C12H17NO4S B14186753 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide CAS No. 918871-38-2](/img/structure/B14186753.png)
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a formyl group, a dimethylamino group, a propan-2-yloxy group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzene sulfonamide is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Addition of the Propan-2-yloxy Group: The final step involves the etherification of the benzene ring with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Carboxy-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide.
Reduction: 3-Hydroxymethyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 3-Formyl-N,N-dimethyl-4-hydroxybenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules, aiding in the design of new drugs and therapeutic agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, binding to the active site and preventing the enzyme from catalyzing its normal reaction.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Chemical Reactivity: The formyl group can participate in various chemical reactions, altering the compound’s activity and interactions with other molecules.
Comparación Con Compuestos Similares
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide can be compared with other sulfonamide derivatives:
3-Formyl-N,N-dimethylbenzene-1-sulfonamide: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide:
4-[(Propan-2-yl)oxy]benzene-1-sulfonamide: Lacks both the formyl and dimethylamino groups, significantly altering its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Propiedades
Número CAS |
918871-38-2 |
|---|---|
Fórmula molecular |
C12H17NO4S |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
3-formyl-N,N-dimethyl-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)17-12-6-5-11(7-10(12)8-14)18(15,16)13(3)4/h5-9H,1-4H3 |
Clave InChI |
ORJBVWAVOZGMGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)

![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
